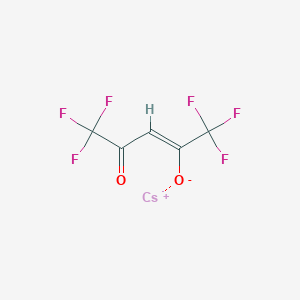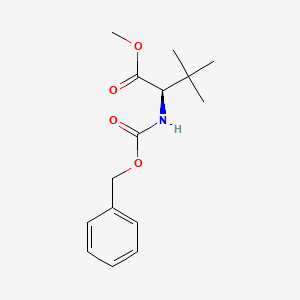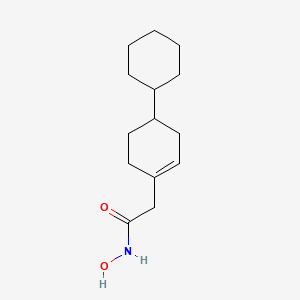
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- is a compound with significant scientific interest due to its unique chemical structure and properties This compound is a derivative of acetohydroxamic acid, which is known for its ability to inhibit the enzyme urease
Preparation Methods
The synthesis of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves several steps. One common method includes the reaction of hydroxylamine with ethyl acetate to form acetohydroxamic acid. This intermediate is then reacted with 4-cyclohexyl-1-cyclohexene under specific conditions to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s ability to inhibit urease makes it useful in studying bacterial metabolism and enzyme inhibition.
Mechanism of Action
The mechanism of action of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- involves the inhibition of the enzyme urease. This enzyme is responsible for the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the formation of ammonia, which can lead to a decrease in pH and the inhibition of bacterial growth. This mechanism is particularly useful in the treatment of urinary tract infections caused by urea-splitting bacteria .
Comparison with Similar Compounds
Acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- can be compared with other similar compounds such as:
Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibitory properties.
N-Hydroxyacetamide: A simpler hydroxamic acid derivative with fewer functional groups.
The uniqueness of acetohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexenyl)- lies in its complex structure, which includes both cyclohexyl and cyclohexenyl groups.
Properties
CAS No. |
28673-66-7 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H23NO2/c16-14(15-17)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6,12-13,17H,1-5,7-10H2,(H,15,16) |
InChI Key |
YESHEVGHJYMBED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(=CC2)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
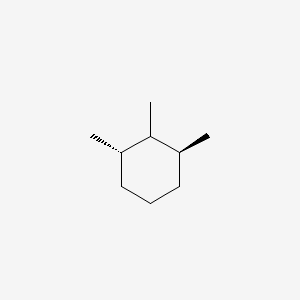
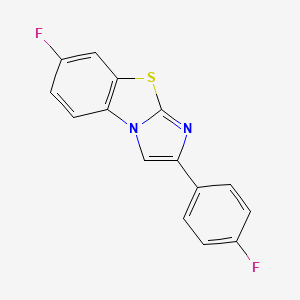
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
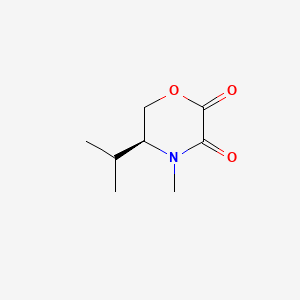

![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
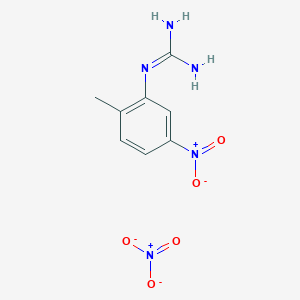
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

